molecular formula C21H20N2S B082263 Thiourea, N'-phenyl-N,N-bis(phenylmethyl)- CAS No. 15093-53-5

Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-

Cat. No. B082263
CAS RN: 15093-53-5
M. Wt: 332.5 g/mol
InChI Key: PPRFKFURQYWPRC-UHFFFAOYSA-N
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Description

“Thiourea, N’-phenyl-N,N-bis(phenylmethyl)-” is an organic compound that belongs to the class of compounds known as N-phenylthioureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group . It has the molecular formula C14H14N2S .


Molecular Structure Analysis

The molecular structure of “Thiourea, N’-phenyl-N,N-bis(phenylmethyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The molecule is planar with a molecular weight of 242.339 .


Chemical Reactions Analysis

Thiourea derivatives, including “Thiourea, N’-phenyl-N,N-bis(phenylmethyl)-”, have been used as organocatalysts in organic chemistry . They have the ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states .

Scientific Research Applications

  • Catalyst Development : Thiourea derivatives, including N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are prominent as organocatalysts in organic chemistry. They are capable of activating substrates and stabilizing developing negative charges in transition states through double hydrogen bonding. This feature has made them integral in promoting organic transformations (Zhang, Bao, & Xing, 2014).

  • Hydrogen Bonding Catalysis : This class of thioureas, at low loadings, has shown efficacy as catalysts for the oxidation of sulfides, achieving high yields and selectivity (Russo & Lattanzi, 2009).

  • Acetalization : The neutral, double hydrogen bonding thiourea catalysts can be utilized at very low loadings to efficiently convert aldehydes and ketones into their respective acetals (Kotke & Schreiner, 2006).

  • Anti-Tuberculosis Agents : Certain N-pentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea derivatives have shown potential as anti-tuberculosis therapeutic agents. This indicates the role of thiourea derivatives in medicinal chemistry (Liav, Angala, Brennan, & Jackson, 2008).

  • Organocatalysis : Thioureas are frequently used in organocatalysis, particularly those relying on 3,5-bis(trifluoromethyl) phenyl motifs to enhance their catalytic activity. The introduction of different functional groups has been explored to enhance this activity further (Nickisch, Gabrielsen, & Meier, 2020).

  • Anion Transport : Bis-thioureas have been found to be highly effective as transmembrane anion carriers. This application is particularly relevant in biological research and potential medical treatments, such as for cystic fibrosis (Valkenier, Judd, Li, Hussain, Sheppard, & Davis, 2014).

Future Directions

Thiourea derivatives, including “Thiourea, N’-phenyl-N,N-bis(phenylmethyl)-”, have potential for further applications in organic chemistry . For instance, a novel electron donor–acceptor (EDA) complex catalysis strategy has been developed, employing N,N’-bis [3,5-bis (trifluoromethyl)phenyl]thiourea as a pre-catalyst . This approach aims to further expand the applications of (thio)urea-based catalysts .

properties

IUPAC Name

1,1-dibenzyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRFKFURQYWPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934125
Record name N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-

CAS RN

15093-53-5
Record name Thiourea,N-bis(phenylmethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131978
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBENZYL-3-PHENYL-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Lin, WH Chen, TH Hsieh, HC Ong, PL Show… - Renewable Energy, 2019 - Elsevier
Emulsification is an economic route for the applications of pyrolysis bio-oil in diesel engines and industrial furnaces and heating. The oxidative reaction interaction of a number of bio-oil/…
Number of citations: 27 www.sciencedirect.com

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